molecular formula C22H29ClN4O2S B2681711 N-(3-chlorophenyl)-2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide CAS No. 898460-39-4

N-(3-chlorophenyl)-2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide

Cat. No.: B2681711
CAS No.: 898460-39-4
M. Wt: 449.01
InChI Key: UOKWNAUVNIAMHL-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups and structural features common in medicinal chemistry. It includes a chlorophenyl group, a diethylamino propyl group, a tetrahydro cyclopenta[d]pyrimidinone core, and a thioacetamide group .


Molecular Structure Analysis

The molecular structure of this compound is quite complex, with several rings and functional groups. The cyclopenta[d]pyrimidinone core is a common feature in many biologically active compounds .


Chemical Reactions Analysis

The chemical reactions that this compound might undergo would depend on the conditions and reagents present. The compound contains several functional groups that could potentially react .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the diethylamino group could potentially make the compound basic .

Scientific Research Applications

Antimicrobial Applications

Several studies have synthesized and evaluated derivatives related to the specified compound for their antimicrobial potential. For example, compounds exhibiting moderate to good activity against gram-positive and gram-negative bacteria, such as Staphylococcus aureus and Escherichia coli, were synthesized and assessed, highlighting the importance of substituents for enhancing hydrophobicity or steric bulk characteristics for antibacterial efficacy (Desai et al., 2008). Another study synthesized pyridines, pyrimidinones, and oxazinones as antimicrobial agents, demonstrating good antibacterial and antifungal activities comparable to standard drugs (Hossan et al., 2012).

Anticancer Applications

Compounds derived from or related to the given chemical structure have also shown promise in anticancer research. The synthesis and evaluation of analogues of aminopterin, a compound structurally related to the query, have revealed significant in vitro and in vivo anticancer activity, emphasizing the potential of these derivatives in cancer therapy (Su et al., 1986).

Heterocyclic Compound Synthesis

The compound and its analogues play a significant role in the synthesis of heterocyclic compounds, which are crucial in the development of new pharmaceuticals. Research has demonstrated the synthesis of novel heterocyclic structures with potential biological activities, including antimicrobial and CNS depressant properties (Abdel-Khalik et al., 2004).

Future Directions

Future research on this compound could involve synthesizing it and testing its biological activity. It could also involve modifying its structure to optimize its properties .

Properties

IUPAC Name

N-(3-chlorophenyl)-2-[[1-[3-(diethylamino)propyl]-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29ClN4O2S/c1-3-26(4-2)12-7-13-27-19-11-6-10-18(19)21(25-22(27)29)30-15-20(28)24-17-9-5-8-16(23)14-17/h5,8-9,14H,3-4,6-7,10-13,15H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOKWNAUVNIAMHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCN1C2=C(CCC2)C(=NC1=O)SCC(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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